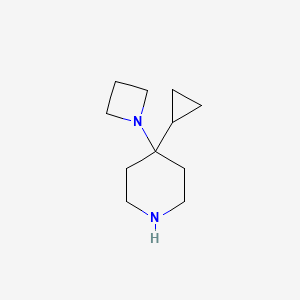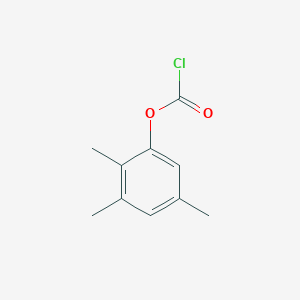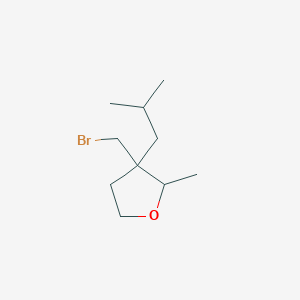
3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane is an organic compound with the molecular formula C₉H₁₇BrO It is a derivative of oxolane, a five-membered cyclic ether, and contains a bromomethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-3-(2-methylpropyl)oxolane using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of oxolane.
Oxidation: Oxidized products may include oxolane derivatives with hydroxyl or carbonyl functional groups.
Reduction: Reduced products typically include methyl-substituted oxolane derivatives.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the oxolane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-2-methyl-3-(2-methylpropyl)oxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-2-methyl-3-(2-methylpropyl)oxolane: Lacks the bromomethyl group and has a methyl group instead.
Uniqueness
3-(Bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-methyl-3-(2-methylpropyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
IXHAMXZAKPWYLN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(CC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239099.png)
![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
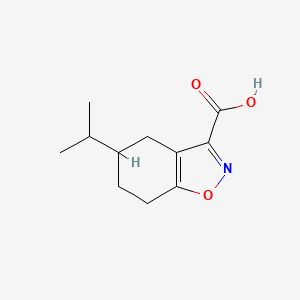

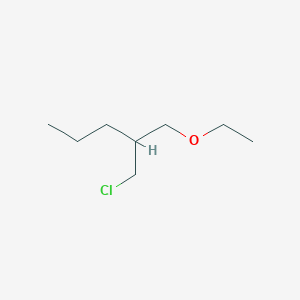

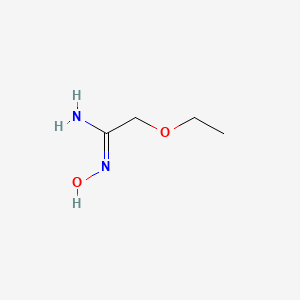
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13239134.png)
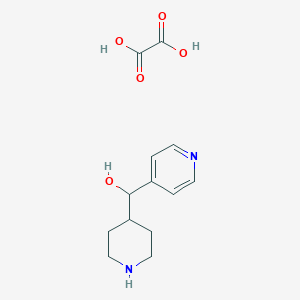
![3-{[(2-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239154.png)
